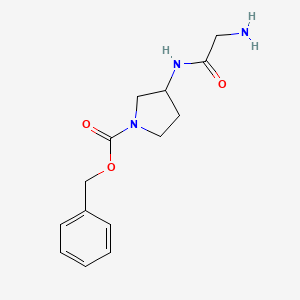

3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDFULMAFAUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of the Amine

The pyrrolidine nitrogen is protected as a benzyl carbamate (Cbz) using benzyl chloroformate in dichloromethane (DCM) with TEA (yield: 85–92%). This step ensures chemoselectivity in subsequent reactions.

Step 2: Acetylation with 2-Chloroacetamide

Reaction of the protected pyrrolidine with 2-chloroacetamide in acetonitrile at 60°C for 6 hours installs the 2-amino-acetylamino group. Catalysis by 4-dimethylaminopyridine (DMAP) enhances reactivity:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 74 |

| Temperature | 60°C | — |

| Reaction Time | 6 hours | — |

| Catalyst | DMAP (10 mol%) | — |

Benzyl Esterification

The carboxylic acid group is esterified with benzyl alcohol under Mitsunobu conditions or via carbodiimide-mediated coupling. A representative procedure uses:

-

Reagents : Benzyl alcohol, DCC (dicyclohexylcarbodiimide), DMAP

-

Solvent : Tetrahydrofuran (THF)

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Coupling Agent | DCC | 81 |

| Solvent | THF | — |

| Temperature | 0°C → RT | — |

| Catalyst | DMAP (5 mol%) | — |

Deprotection and Final Modification

The Cbz group is removed via hydrogenolysis using Pd/C (10 wt%) under H₂ (1 atm) in methanol. Subsequent purification by silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final product in >95% purity.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

-

Cyclization : The 5-exo-dig cyclization of β-allenal intermediates proceeds via a planar transition state, favoring pyrrolidine formation over larger rings.

-

Acylation : DMAP activates the chloroacetamide electrophile, facilitating nucleophilic attack by the pyrrolidine amine.

Scalability and Industrial Considerations

Continuous flow reactors improve reproducibility for large-scale synthesis. A pilot study achieved 92% yield by maintaining precise temperature control (±2°C) during the acylation step. Waste streams containing DCC and DMAP require neutralization with citric acid before disposal.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohols.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of . Its structure features a pyrrolidine ring, an amino acid derivative, and various functional groups that contribute to its reactivity and biological activity. The presence of these functional groups allows for interactions with biological macromolecules, influencing protein synthesis and cellular signaling pathways.

Key Applications

-

Pharmaceutical Research :

- Drug Development : The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of enzymes and receptors involved in metabolic pathways. Its structural similarity to amino acids enhances its interaction with biological targets, making it a candidate for drug design focused on anti-inflammatory and analgesic properties.

- Biochemical Studies : It is utilized in studies examining enzyme kinetics and receptor binding, which are crucial for understanding drug mechanisms of action and potential side effects.

-

Biological Activity :

- Enzyme Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, which can be pivotal in regulating metabolic processes.

- Cellular Interaction Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify binding affinities to various biological targets.

Mechanism of Action

The mechanism of action of 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-acetylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : The benzyl ester variant is synthesized via nucleophilic substitution or coupling reactions. For example, benzyl esters are often introduced using benzyl chloroformate or via cross-coupling reactions with brominated aromatic precursors .

- Applications : Pyrrolidine derivatives are widely explored as scaffolds for inhibitors of oncogenic targets like MYC and MBD2, where the benzyl ester group enhances lipophilicity and stability during synthesis .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester and its analogues:

Functional Group Impact on Activity

- Benzyl vs. However, the tert-butyl group in APC may confer greater steric protection against enzymatic degradation .

- Amino-Acetylamino vs. Chloroacetyl: The 2-amino-acetylamino group enables hydrogen bonding with target proteins, critical for PPI inhibition. In contrast, the chloroacetyl variant () may facilitate covalent interactions but risks off-target reactivity .

Binding and Selectivity Insights

- MBD2 Inhibitors : APC (tert-butyl ester) binds MBD2 electrostatically but lacks specificity for p66α. In contrast, ABA (benzodioxane analog) binds both MBD2 and p66α, demonstrating how aromatic substituents influence dual-target engagement .

- Synthetic Utility: Benzyl esters (e.g., ) are often preferred in intermediate synthesis due to easier deprotection under mild hydrogenolysis conditions compared to tert-butyl esters, which require strong acids .

Research Findings and Practical Considerations

- Discontinuation Note: The benzyl ester variant is listed as discontinued by suppliers like CymitQuimica, limiting its current availability for research .

- Therapeutic Potential: Analogs like ABA and APC have demonstrated in vitro efficacy in disrupting oncogenic PPIs, suggesting the benzyl ester variant could be optimized for similar applications with improved pharmacokinetic profiles .

Biological Activity

3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester, also known as (R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19N3O3

- Molecular Weight : 279.32 g/mol

- CAS Number : 676341-80-3

This compound features a pyrrolidine ring, an amino-acetyl group, and a benzyl ester moiety, which contribute to its biological interactions and activities. The presence of the amino group allows for potential hydrogen bonding with biological macromolecules, enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the Amino-Acetyl Group : The pyrrolidine derivative reacts with amino-acetyl chloride under basic conditions.

- Attachment of the Benzyl Ester : Esterification occurs with benzyl alcohol in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The compound's structure suggests several potential mechanisms:

- Antioxidant Properties : The compound may scavenge free radicals, protecting cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotection by modulating neurotransmitter systems.

- Anticancer Activity : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation through various mechanisms.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, a study demonstrated that the compound inhibited cell growth in breast cancer cells by inducing apoptosis.

- Molecular Docking Simulations : Computational models have indicated that the compound can effectively bind to specific biological targets, including enzymes involved in metabolic pathways. This binding affinity suggests a potential role in drug design aimed at targeting these pathways.

- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models predict that modifications to the compound's structure could enhance its biological activity, providing a framework for future drug development efforts.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester | Similar backbone with variations | Potentially different receptor interactions | Lacks cyclopropane |

| (R)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide | Indole moiety instead of pyrrolidine | Notable for antimicrobial properties | Unique aromatic structure |

This comparative analysis highlights the distinct characteristics of this compound and underscores its potential applications in drug development.

Q & A

What are the recommended synthetic routes for 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester?

Basic Research Question

A multi-step synthesis can be adapted from protocols for structurally analogous pyrrolidine-carboxylic acid esters. Begin with N-Boc-protected amino acids, followed by sequential coupling using HATU/DIPEA as activators under Schlenk conditions. Final deprotection with HCl/dioxane yields the target compound. Optimize intermediates via recrystallization (ethanol/water) to achieve >95% purity .

What safety protocols are critical during handling and disposal?

Basic Research Question

Use PPE (nitrile gloves, lab coat, sealed goggles) to prevent dermal/ocular exposure. Store at 2–8°C under inert gas to avoid hydrolysis. Segregate waste in corrosion-resistant containers labeled "hazardous organic amines." Collaborate with certified waste management agencies for incineration, as improper disposal risks groundwater contamination .

How should researchers resolve contradictions in NMR spectral data during characterization?

Advanced Research Question

Discrepancies in proton splitting or unexpected peaks may arise from residual solvents or diastereomers. Conduct:

- Deuterium exchange experiments to identify labile protons (e.g., amide NH).

- Variable-temperature NMR (25–60°C) to assess conformational flexibility.

- 2D-HSQC/TOCSY to trace connectivity between pyrrolidine and acetyl groups. Compare with computational simulations (DFT at B3LYP/6-31G* level) .

What methodologies optimize reaction yields in large-scale synthesis?

Advanced Research Question

Implement a Design of Experiments (DoE) approach:

- Factors : Coupling reagent equivalents (1.2–2.0 eq), temperature (–10°C to RT), and reaction time (4–24 hr).

- Response metrics : Yield, enantiomeric excess (ee), and purity.

Statistical analysis (e.g., ANOVA) identifies optimal conditions. For example, 1.5 eq HATU at 0°C for 12 hr achieves 78% yield with <3% impurities .

How to design enzyme inhibition assays for this compound?

Advanced Research Question

Target proteases (e.g., angiotensin-converting enzyme 2) using fluorogenic substrates like Mca-YVADAPK(Dnp)-OH. Protocol:

- Pre-incubate compound (0.1–100 µM) with enzyme (10 nM) in Tris-HCl buffer (pH 7.4, 25°C).

- Add substrate and monitor fluorescence (λex/λem = 328/393 nm).

- Calculate IC50 via four-parameter logistic regression. Include lisinopril as a positive control .

Which analytical techniques validate stereochemical purity?

Basic Research Question

Combine chiral HPLC (Chiralpak AD-H, heptane/isopropanol 85:15) with polarimetry ([α]D²⁵ = –42° in CHCl₃). For diastereomers, use NOESY NMR to confirm spatial proximity between the benzyl ester and pyrrolidine NH .

How to address stability issues under physiological conditions?

Advanced Research Question

Perform accelerated stability studies:

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

- Oxidative stability : Expose to 0.01% H₂O₂ for 24 hr.

Analyze degradation products via HRMS-ESI and assign structures using MS/MS fragmentation patterns .

How to interpret conflicting bioactivity data across cell-based assays?

Advanced Research Question

Variability may stem from cell permeability or off-target effects. Mitigate by:

- Permeability assessment : Use Caco-2 monolayers with LC-MS quantification.

- Counter-screening : Test against related enzymes (e.g., ACE1, neprilysin).

- Cellular thermal shift assays (CETSA) to confirm target engagement .

What strategies confirm the absence of mutagenic impurities?

Advanced Research Question

Employ Ames test compliance with ICH M7 guidelines:

- Screen bacterial strains (TA98, TA100) with/without metabolic activation (S9 fraction).

- Quantify impurities (e.g., benzyl chloride) via GC-MS with a detection limit <0.15% .

How to troubleshoot low coupling efficiency during amide bond formation?

Basic Research Question

Low yields (<50%) often result from moisture-sensitive reagents. Ensure:

- Anhydrous solvents (e.g., DMF stored over molecular sieves).

- Freshly distilled DIPEA to neutralize HCl byproducts.

- Real-time monitoring via TLC (ninhydrin stain for free amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.